molecular formula C34H51N5O7 B1662907 BQ-788 CAS No. 173326-37-9

BQ-788

Cat. No.: B1662907
CAS No.: 173326-37-9
M. Wt: 641.8 g/mol
InChI Key: LPAHKJMGDSJDRG-DJYQTOCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BQ-788 is a potent and selective antagonist of the endothelin B receptor (ETB receptor). It is widely used in scientific research to study the physiological and pathological roles of endothelin, a peptide that constricts blood vessels and raises blood pressure. This compound has been instrumental in understanding cardiovascular diseases, cancer, and other conditions where endothelin plays a critical role .

Preparation Methods

Synthetic Routes and Reaction Conditions

BQ-788 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the Core Structure: The core structure of this compound is built using a series of condensation and cyclization reactions. Key reagents include amino acids, protecting groups, and coupling agents.

    Functional Group Modifications: The core structure undergoes various modifications to introduce functional groups that enhance its binding affinity and selectivity for the ETB receptor. Common reagents include acylating agents, reducing agents, and oxidizing agents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure scalability and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

BQ-788 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amines and alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

BQ-788 exerts its effects by selectively binding to the endothelin B receptor (ETB receptor), thereby blocking the binding of endothelin-1 (ET-1) and other endothelins. This inhibition prevents the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and other physiological effects. The primary molecular targets include the ETB receptor and associated G-protein coupled receptor pathways .

Comparison with Similar Compounds

Similar Compounds

    BQ-123: Another endothelin receptor antagonist, but it selectively targets the endothelin A receptor (ETA receptor).

    Bosentan: A dual endothelin receptor antagonist that blocks both ETA and ETB receptors.

    Ambrisentan: Selectively targets the ETA receptor and is used in the treatment of pulmonary arterial hypertension.

Uniqueness of BQ-788

This compound is unique in its high selectivity and potency for the ETB receptor. Unlike other endothelin receptor antagonists, this compound does not significantly affect the ETA receptor, making it a valuable tool for studying the specific roles of the ETB receptor in various physiological and pathological processes .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHKJMGDSJDRG-DJYQTOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173326-37-9
Record name BQ-788 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-788 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of BQ-788?

A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]

Q2: How does this compound interact with the ET(B) receptor?

A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]

Q3: What are the downstream effects of this compound binding to the ET(B) receptor?

A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:

  • Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]
  • Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]
  • Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]
  • Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]

Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?

A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.

Q7: How is this compound administered in the research studies?

A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]

Q8: Does this compound effectively block ET(B) receptors in vivo?

A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:

  • Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]
  • Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]
  • Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []

Q9: What are the main findings from in vitro studies using this compound?

A9: In vitro studies demonstrate that this compound:

  • Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]
  • Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []
  • Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]

Q10: What are the key findings from in vivo studies using this compound?

A10: In vivo studies show that this compound:

  • Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]
  • Increases blood pressure in spontaneously hypertensive rats (SHR). []
  • Affects renal blood flow and vascular resistance in various animal models. [, , , ]
  • Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]

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